Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This particular compound features an amino group and a methyl-substituted phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane as a catalyst . This method offers convenience, mild conditions, and good to excellent yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. The use of biotransformation methods, such as employing recombinant strains of Saccharomyces cerevisiae, has also been explored for the preparation of optically active intermediates .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-amino-3-phenylpropanoate: Lacks the methyl group on the phenyl ring.
Ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl (3S)-3-amino-3-(2-methylphenyl)propanoate is unique due to the presence of both an amino group and a methyl-substituted phenyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
OIKMAUPHKQQGOX-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)OC)N |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)N |
Origin of Product |
United States |
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